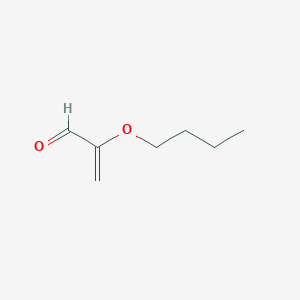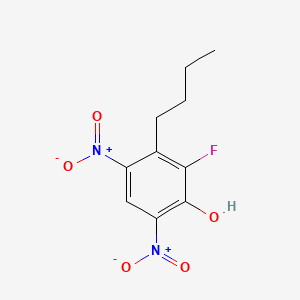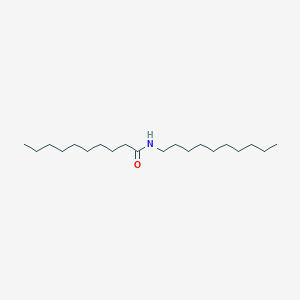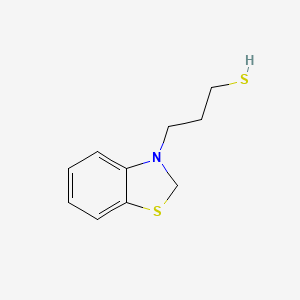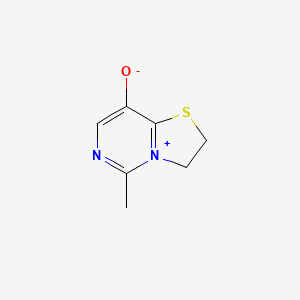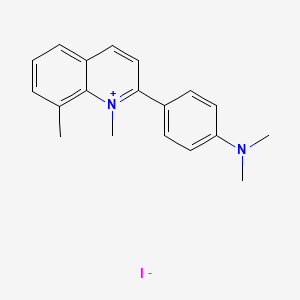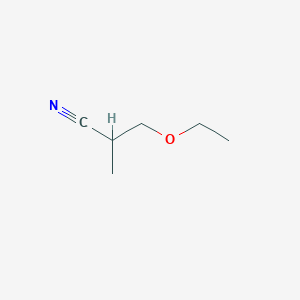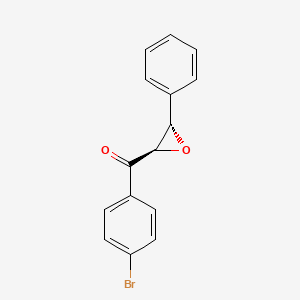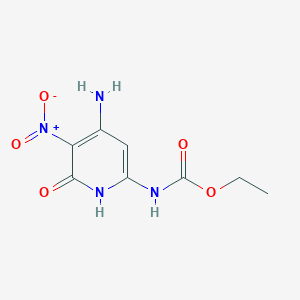
ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and oxo groups, as well as an ethyl carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by the oxidation of the amino group at the 6-position to form the oxo group. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-3-yl)carbamate: Similar structure but with the nitro group at the 3-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-4-yl)carbamate: Similar structure but with the nitro group at the 4-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-5-yl)carbamate: Similar structure but with the nitro group at the 5-position.
Uniqueness
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the amino, nitro, and oxo groups on the pyridine ring, along with the ethyl carbamate moiety, makes this compound particularly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
30768-55-9 |
|---|---|
Molekularformel |
C8H10N4O5 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(9)6(12(15)16)7(13)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14) |
InChI-Schlüssel |
DRVHJDHQHYGFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




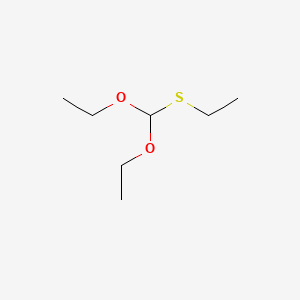
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
